Light Green SF Yellowish

Overview

Description

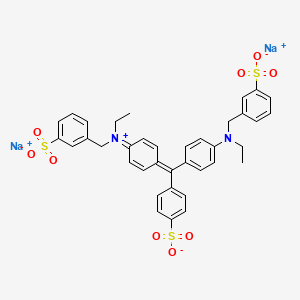

Light Green SF Yellowish, also known as Acid Green 5, is a triarylmethane dye that exists as a disodium salt . It functions as an efficient histological stain for collagen and is also used as a colorant for foodstuff and beverages .

Synthesis Analysis

Light Green SF Yellowish is a certified product by the Biological Stain Commission. It is usually available in powder form with a dye content of ≥65% . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of Light Green SF Yellowish is C37H34N2O9S3Na2 . It has a molecular weight of 792.85 . More detailed structural analysis would require specific laboratory techniques.Physical And Chemical Properties Analysis

Light Green SF Yellowish is a powder with a dye content of ≥65% . It has a melting point of 288 °C (dec.) (lit.) . It is soluble in water to the extent of 1 mg/mL .Scientific Research Applications

Histological Staining in Pathology

Light Green SF Yellowish, also known as Acid Green 5, is commonly used as a cytoplasmic counterstain in histopathology. It works well with nuclear stains like safranine and Feulgen stain. Notably, it is employed for collagen fiber staining in Masson’s trichrome, Papanicolaou cytological polychrome stains, and Twort stain for microorganisms in tissue sections .

Food and Beverage Coloring

Apart from its use in histology, Light Green SF Yellowish serves as a colorant for foodstuff and beverages, providing a distinct yellowish-green hue .

Buccal Cell Staining

This compound has been utilized to stain buccal cells for slide scoring, which is essential for various cytological studies .

Photocatalytic Decolorization Studies

Light Green SF Yellowish has been the subject of research in photocatalytic decolorization. Studies have investigated its removal from aqueous solutions using bulk and nano TiO2 under UV-A light, following pseudo-first-order kinetics .

Surface Structure Analysis

Researchers have used Light Green SF Yellowish to determine surface structures of trypsin-treated tissue sections, which is crucial for understanding tissue morphology and pathology .

Safety and Hazards

Mechanism of Action

Target of Action

Light Green SF Yellowish, also known as Acid Green 5, is a green triarylmethane dye . Its primary targets are biological tissues, specifically collagen . It is used in histological applications and laboratory settings, often as a counterstain . It is highly selective for mitochondrial staining .

Mode of Action

The compound interacts with its targets by binding to them and imparting color, which aids in the visualization and differentiation of various components of the tissue . In histopathology, it is generally used as a cytoplasmic counterstain with nuclear stains like safranine and Feulgen stain .

Biochemical Pathways

It is known that the compound is used in the preparation of staining solutions, which are widely used in histological applications . It is a critical component of Papanicolaou stains .

Pharmacokinetics

It is known that the compound usually exists as a disodium salt .

Result of Action

The primary result of the action of Light Green SF Yellowish is the staining of targeted tissues, which aids in their visualization under a microscope . This staining allows for the differentiation of various components of the tissue, aiding in histological analysis .

Action Environment

The action, efficacy, and stability of Light Green SF Yellowish can be influenced by various environmental factors. For example, the compound’s maximum absorption is at 630 (422) nm . When fading is to be avoided, it is replaced with Fast Green FCF, which also has a more brilliant color .

properties

IUPAC Name |

disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOBMKYRQHEFGQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34N2Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020672 | |

| Record name | FD&C Green No. 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In 2-methoxyethanol 100 mg/mL, ethanol 2 mg/mL, temperature not specified, Soluble in water to a green solution which turns yellowish-brown with HCL and then gradually fades. Addition of NaOH almost completely decolorizes the solution yielding a dull violet preticipate., In water, 100 mg/mL, temperature not specified | |

| Record name | FD&C Green No. 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep-purple powder, Reddish-brown powder | |

CAS RN |

5141-20-8 | |

| Record name | C.I. Acid Green 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005141208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Light green SF yellowish | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FD&C Green No. 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGHT GREEN SF YELLOWISH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7BHA64Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FD&C Green No. 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288 °C (decomposes) | |

| Record name | FD&C Green No. 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.